molecular formula C20H22N4O4S2 B2799399 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-15-0

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2799399
CAS No.: 533872-15-0
M. Wt: 446.54
InChI Key: NOLJZXYTEIQJEW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core modified with a sulfonyl group linked to a 2-ethylpiperidine moiety and a thiophen-2-yl substituent on the oxadiazole ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a promising pharmacophore in drug discovery .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-2-15-6-3-4-12-24(15)30(26,27)16-10-8-14(9-11-16)18(25)21-20-23-22-19(28-20)17-7-5-13-29-17/h5,7-11,13,15H,2-4,6,12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLJZXYTEIQJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of ethylamine with a suitable precursor, followed by cyclization.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine, thiophene, and oxadiazole moieties through amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is a key reactive site, enabling both ring-opening and substitution reactions:

Ring-Opening Reactions

  • Acidic Conditions : Protonation at the nitrogen atoms destabilizes the ring, leading to hydrolysis and formation of semicarbazide derivatives. For example, treatment with HCl yields a thiosemicarbazide intermediate, which can further cyclize under oxidative conditions .

  • Basic Conditions : Nucleophilic attack at the electron-deficient C2 position by hydroxide ions results in ring cleavage. This produces an amide and a nitrile derivative, depending on substituents.

Electrophilic Substitution

  • The sulfur atom in the oxadiazole ring participates in nucleophilic substitutions. For instance, reactions with alkyl halides (e.g., methyl iodide) produce S-alkylated derivatives.

Sulfonamide Group Reactivity

The sulfonamide (–SO₂–NH–) group undergoes characteristic reactions:

Alkylation/Acylation

  • The NH group reacts with alkyl halides (e.g., benzyl chloride) in basic media to form N-alkylated sulfonamides. Acylation with acetic anhydride yields N-acetyl derivatives.

Hydrolysis

  • Under strong acidic or basic conditions, the sulfonamide bond cleaves to generate sulfonic acid and amine byproducts. This reaction is pH-dependent and slower compared to carboxamide hydrolysis .

Thiophene Moiety Reactions

The thiophene ring participates in electrophilic aromatic substitution:

Reaction Type Conditions Product
Sulfonation H₂SO₄, SO₃3-Sulfonated thiophene derivative
Nitration HNO₃, H₂SO₄3-Nitrothiophene analog
Halogenation Cl₂ or Br₂, FeCl₃ catalyst3-Halo-substituted thiophene

These reactions retain the thiophene’s aromaticity while introducing functional groups for further derivatization .

Benzamide Core Reactivity

The benzamide group (–CONH–) undergoes hydrolysis and substitution:

Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl converts the benzamide to benzoic acid and a 1,3,4-oxadiazol-2-amine .

  • Basic Hydrolysis : NaOH yields a carboxylate salt and ammonia.

Electrophilic Aromatic Substitution

  • The benzene ring undergoes nitration or sulfonation at the para position relative to the sulfonamide group due to electron-withdrawing effects.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki Coupling : The brominated thiophene derivative reacts with aryl boronic acids to form biaryl systems .

  • Buchwald–Hartwig Amination : Substitution of halides with amines modifies the piperidine or thiophene substituents .

Comparative Reactivity of Functional Groups

The table below ranks functional groups by reactivity under standard conditions:

Functional Group Reactivity Dominant Reaction
1,3,4-Oxadiazole ringHighRing-opening (acid/base)
ThiopheneModerateElectrophilic substitution
Sulfonamide (–SO₂–NH–)LowAlkylation/acylation
Benzamide (–CONH–)LowHydrolysis

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 240°C, releasing SO₂ and NH₃.

  • Photostability : UV light induces cleavage of the sulfonamide bond, forming radicals detectable via ESR.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have reported IC50 values indicating potent cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. A related compound demonstrated an IC50 value of 5 µM against MCF-7 cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria:

  • Testing Results : In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, with certain modifications to the sulfonamide group enhancing potency by up to 50% compared to baseline compounds .

Neurological Effects

Given its structural similarity to neurotransmitters, the compound has been investigated for potential applications in treating neurological disorders:

  • Neuropharmacological Evaluation : Animal models have indicated significant reductions in anxiety-like behaviors at doses ranging from 10 to 20 mg/kg, suggesting potential anxiolytic effects.

Case Studies

Several studies have documented the biological activity of related compounds:

Case Study 1: Antitumor Efficacy

A study synthesized a series of 1,3,4-thiadiazoles, including derivatives similar to the target compound. These were tested against HepG-2 (human liver cancer) and A-549 (lung cancer) cell lines, revealing promising antitumor activity compared to standard drugs like cisplatin .

Case Study 2: Antimicrobial Testing

In another study, derivatives were evaluated for their antibacterial properties against multiple strains. Modifications to the sulfonamide group led to enhanced efficacy against resistant bacterial strains .

Comparison Table of Biological Activities

Activity Type Target Organism/Cell Line IC50/Effectiveness Reference
AntitumorMCF-7 (breast cancer)5 µM
AntimicrobialStaphylococcus aureusEnhanced by 50%
NeurologicalAnxiety ModelsSignificant reduction

Mechanism of Action

The mechanism of action of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their biological activities, highlighting key differences and similarities:

Compound Sulfamoyl Substituent Oxadiazole Substituent Reported Activities References
Target Compound : 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 2-ethylpiperidin-1-yl Thiophen-2-yl Inferred: Potential antifungal, enzyme inhibition (based on structural analogs)
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal (C. albicans), TrxR inhibition
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) Furan-2-yl Antifungal (C. albicans), TrxR inhibition
Compound 25 : N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide None Thiophen-2-yl Inferred: Reduced activity (lacks sulfamoyl group)
BJ13630 : 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide 2-ethylpiperidin-1-yl Methyl Structural analog; activity likely modulated by oxadiazole substituent
6a : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Benzamide Ethylthio hCA II inhibition (Ki = 8.3 nM)
VNI : N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide None Phenyl CYP51 inhibition (T. brucei)

Key Structural and Functional Insights:

Sulfamoyl Group Variations :

  • The 2-ethylpiperidin-1-yl group in the target compound offers a balance between steric bulk and flexibility compared to cyclohexyl(ethyl) (LMM11) or benzyl(methyl) (LMM5). This may enhance selectivity for fungal targets like TrxR or CYP51 .
  • Compounds lacking sulfamoyl groups (e.g., Compound 25, VNI) show reduced or divergent activities, underscoring the importance of this moiety for target engagement .

Oxadiazole Substituents: Thiophen-2-yl (target compound) vs. Methyl (BJ13630) vs. thiophen-2-yl: The larger thiophene group could increase steric hindrance but improve affinity for targets like TrxR or hCA II .

Biological Activity Trends :

  • Antifungal activity in LMM5/LMM11 correlates with TrxR inhibition, suggesting the target compound’s 2-ethylpiperidin-1-yl and thiophen-2-yl groups may similarly disrupt redox enzymes in pathogens .
  • The ethylthio group in 6a confers potent hCA II inhibition (Ki = 8.3 nM), whereas the target compound’s 2-ethylpiperidin-1-yl group might favor different enzyme targets due to altered steric and electronic profiles .

Biological Activity

The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.54 g/mol. The structure features a benzamide core linked to a thiophene-substituted oxadiazole moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_{4}O_{3}S
Molecular Weight396.54 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring has been associated with inhibition of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and other diseases .
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways relevant to cellular processes .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against both gram-positive and gram-negative bacteria .

Anticancer Activity

Research has shown that derivatives of oxadiazole exhibit significant anticancer activity across various cancer cell lines. For instance:

  • Cytotoxicity Assay : Compounds similar to the target compound demonstrated IC50 values ranging from 0.47 µM to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .
  • Cell Line Testing : In vitro studies indicated that compounds with the oxadiazole moiety displayed cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects:

  • Inhibition Studies : Compounds containing the oxadiazole ring have shown better activity against gram-positive bacteria compared to gram-negative ones. For example, synthesized compounds were effective against Bacillus cereus and Staphylococcus aureus .

Case Studies

  • Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their biological activity. Some showed promising results in inhibiting growth in various cancer cell lines and exhibited antimicrobial properties against pathogenic bacteria .
  • Bioassay on Insecticidal Activity : Compounds related to the target structure were evaluated for insecticidal properties against pests like Helicoverpa armigera. Certain derivatives showed significant lethality at concentrations as low as 500 mg/L .

Q & A

Q. Basic

  • Spectroscopic techniques :
    • 1^1H/13^{13}C NMR : Confirm substitution patterns (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, sulfonyl group at ~125–130 ppm in 13^{13}C) .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H21_{21}N4_4O4_4S2_2: calculated 453.09, observed 453.10) .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity (e.g., Rf_f = 0.6 in ethyl acetate/hexane 3:7) .

How can discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?

Q. Advanced

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamide groups) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings (e.g., distinguishing thiophene vs. oxadiazole protons) .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and confirms intramolecular hydrogen bonding (e.g., benzamide N–H···O=S interactions) .

What experimental strategies are recommended to evaluate the compound’s biological activity?

Q. Advanced

  • Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or cyclooxygenase (IC50_{50} determination via fluorometric/colorimetric methods) .
  • Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

How can synthesis yield be optimized for this compound?

Q. Advanced

  • Solvent optimization : Replace ethanol with DMF or THF to enhance sulfonylation efficiency (yield increases from 60% to 85%) .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for piperidine coupling (reaction time reduced to 2 hours) .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 4 hours under conventional heating) .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., COX-2 PDB: 5KIR) using flexible ligand protocols .
  • QSAR modeling : Correlate substituent effects (e.g., 2-ethylpiperidine vs. 3-methylpiperidine) with antimicrobial activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal stability : TGA/DSC analysis shows decomposition onset at 220°C, suggesting storage below 25°C .
  • Photodegradation : UV light exposure (254 nm) degrades the thiophene moiety (HPLC purity drops from 99% to 85% in 48 hours) .
  • Solution stability : DMSO solutions remain stable for 30 days at -20°C (no precipitate or NMR shift changes) .

What are common impurities in the synthesis, and how are they analyzed?

Q. Basic

  • Unreacted intermediates : Residual hydrazides (detected via TLC, Rf_f = 0.3) or sulfonyl chloride byproducts (HPLC retention time = 2.1 minutes) .
  • Oxidation products : Sulfone derivatives formed during prolonged reflux (identified via LC-MS with m/z +16) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) removes impurities .

How can computational modeling guide structural modifications for enhanced activity?

Q. Advanced

  • Scaffold hopping : Replace thiophen-2-yl with benzothiophene (docking scores improve by 1.5 kcal/mol) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring to enhance enzyme inhibition (IC50_{50} reduced from 10 µM to 2 µM) .
  • ADMET prediction : SwissADME predicts improved BBB permeability with -CH2_2CH3_3 vs. -CH3_3 on piperidine .

What strategies address the compound’s low aqueous solubility?

Q. Advanced

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve 5 mg/mL solubility (vs. <0.1 mg/mL in pure water) .
  • Salt formation : React with HCl to form a hydrochloride salt (solubility increases to 20 mg/mL) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI < 0.1) for sustained release .

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